molecular formula C11H16N2O4 B1287916 (2S,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid CAS No. 273221-94-6

(2S,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid

Cat. No.: B1287916
CAS No.: 273221-94-6
M. Wt: 240.26 g/mol
InChI Key: MIVXQYMYEMUMKK-YUMQZZPRSA-N
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Description

(2S,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid, or TBCPC, is an important organic compound used in various scientific research applications. It is a derivative of pyrrolidine and is characterized by a five-membered ring structure with two nitrogen atoms. TBCPC is a versatile molecule, with a variety of synthetic methods and applications in biochemistry, physiology, and other scientific research areas. In

Scientific Research Applications

Biocatalyst Inhibition and Engineering for Robust Strains

Carboxylic acids, such as the one , are highlighted for their role in biocatalyst inhibition, demonstrating how they can become inhibitory to engineered microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yield and titer. Understanding the mechanisms of inhibition by carboxylic acids aids in metabolic engineering strategies aimed at increasing microbial robustness for improved industrial performance (Jarboe, Royce, & Liu, 2013).

Environmental Impact and Remediation

Studies on carboxylic acid derivatives, including the specific compound , contribute to our understanding of environmental pollution, such as the sorption behavior of herbicides in soils and the potential for carboxylic acids to mediate the reduction of toxic substances like Cr(VI) to less harmful Cr(III). This research is crucial for developing strategies to mitigate environmental contamination and for the remediation of polluted sites (Werner, Garratt, & Pigott, 2012); (Jiang et al., 2019).

Antioxidant, Antimicrobial, and Cytotoxic Activity

The structure-related bioactivity of carboxylic acids, including antioxidative, antimicrobial, and cytotoxic properties, is a significant area of research. These activities are influenced by the number of hydroxyl groups and conjugated bonds, providing insights into the design of new molecules with desired biological properties (Godlewska-Żyłkiewicz et al., 2020).

Synthetic and Pharmacological Potential

The synthetic versatility of carboxylic acids, including (2S,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid, offers a broad range of pharmacological applications. Research in this domain explores novel synthetic pathways, bioisosteres, and the development of compounds with enhanced pharmacological profiles, including antiviral, anti-inflammatory, and anticancer activities. This demonstrates the compound's potential as a cornerstone in drug development and the exploration of its pharmacological properties (Horgan & O’ Sullivan, 2021).

Properties

IUPAC Name

(2S,4R)-4-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-11(2,3)17-10(16)13-6-7(5-12)4-8(13)9(14)15/h7-8H,4,6H2,1-3H3,(H,14,15)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVXQYMYEMUMKK-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590519
Record name (4R)-1-(tert-Butoxycarbonyl)-4-cyano-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273221-94-6
Record name 1-(1,1-Dimethylethyl) (2S,4R)-4-cyano-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=273221-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R)-1-(tert-Butoxycarbonyl)-4-cyano-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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